Cas no 920113-02-6 (Riviciclib)

Riviciclib structure
Riviciclib structure
Product Name:Riviciclib
CAS-nummer:920113-02-6
MF:C21H20ClNO5
MW:401.840205192566
CID:2852579
PubChem ID:23643976
Update Time:2024-10-26

Riviciclib Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
    • RIVICICLIB
    • HMS3674I05
    • BCP17903
    • (+/-)-trans-2-(2-chloro-phenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-chromen-4-one
    • BRD-K51791723-003-01-7
    • 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
    • SCHEMBL665749
    • P-276-00
    • NSC800813
    • HY-16559A
    • GTPL7934
    • Q27088556
    • 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4H-1-benzopyran-4-one
    • CHEMBL3969723
    • CS-0011013
    • 4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2r,3s)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-,rel-
    • P16835
    • BDBM50193086
    • CHEBI:231364
    • P276-00 (free base)
    • P276-00 free base
    • (+)-trans-2-(2-chlorophenyl)-5,7-dihydroxy-8-(2-hydroxy methyl-1-methyl-pyrrolidin-3-yl)-chromen-4-one
    • P-27600 free base
    • AKOS040736676
    • 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2r,3s)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-, rel-
    • 647019-54-3
    • QLUYMIVVAYRECT-OCCSQVGLSA-N
    • riviciclibum
    • NSC-800813
    • (+)-trans-2-(2-chloro-phenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-chromen-4-one
    • 920113-02-6
    • (+)-trans-2-(2-Chlorophenyl)-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-5,7-dihydroxy-chromen-4-one
    • 2-(2-Chlorophenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one
    • 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4H-chromen-4-one
    • Riviciclib
    • Inchi: 1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3
    • InChI-sleutel: QLUYMIVVAYRECT-UHFFFAOYSA-N
    • LACHT: ClC1C=CC=CC=1C1=CC(C2=C(C=C(C(=C2O1)C1CCN(C)C1CO)O)O)=O

Berekende eigenschappen

  • Exacte massa: 401.1030004g/mol
  • Monoisotopische massa: 401.1030004g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 3
  • Complexiteit: 628
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 90.2
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd